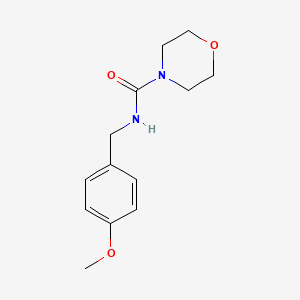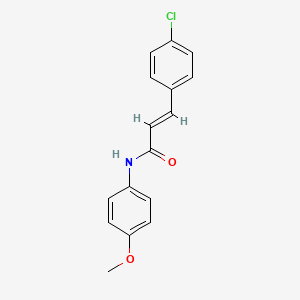![molecular formula C12H14BrNO3 B5555909 4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)
4-[(2-bromophenoxy)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 4-[(2-bromophenoxy)acetyl]morpholine involves multiple steps, including bromination, cyclization, and acylation reactions. Notable examples include the synthesis of related bromophenols and morpholine derivatives through reactions that involve the use of bromoacetic acids, ethanolamine, and bromopropionate as key starting materials. These processes demonstrate the versatility and complexity of synthesizing bromophenol and morpholine derivatives, highlighting the chemical manipulations required to obtain such compounds (Bayrak et al., 2017), (Qiu Fang-li, 2012).
Molecular Structure Analysis
The molecular structure of 4-[(2-bromophenoxy)acetyl]morpholine derivatives has been analyzed through various spectroscopic and crystallographic methods. These studies reveal the conformation of the morpholine ring and its interactions with substituents, showcasing the spatial arrangement of atoms and functional groups. Such structural insights are crucial for understanding the reactivity and properties of these compounds. For example, the analysis of related morpholine derivatives has provided information on the conformation of the morpholine ring and its substituents, offering insights into the molecular structure of these compounds (Sarbu et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-[(2-bromophenoxy)acetyl]morpholine is explored in the context of synthesizing novel compounds and studying their properties. For instance, morpholine derivatives have been synthesized for evaluating their physicochemical properties, cytotoxicity, and biodegradability. Such studies contribute to the development of new materials with potential applications in green chemistry and biodegradable substances (Pernak et al., 2011).
Pharmacological and Biological Activities
Research has also focused on the biological activities of morpholine derivatives. Compounds synthesized from morpholine have been evaluated for their anti-proliferative activity against various types of neoplastic cells, indicating their potential use in cancer research (Al‐Ghorbani et al., 2017). Furthermore, morpholine-based metal(ii) complexes have been investigated for their DNA/BSA interactions, cytotoxicity, radical scavenging, and pharmacological implications, showcasing the broad spectrum of potential applications in medicinal chemistry (Sakthikumar et al., 2019).
Antioxidant and Enzyme Inhibitory Activities
Bromophenols, including those related to 4-[(2-bromophenoxy)acetyl]morpholine, have been isolated from marine sources and evaluated for their antioxidant activities. These compounds demonstrate the potential for natural antioxidant applications, which could be beneficial in food preservation and pharmaceuticals (Li et al., 2011). Additionally, novel antioxidant bromophenols have shown inhibitory actions against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase enzymes, highlighting their relevance in addressing neurological disorders and metabolic diseases (Öztaşkın et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIJUFKXSZTTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-1-(morpholin-4-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)


![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)
![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)
![N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide](/img/structure/B5555903.png)
![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)
![[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5555931.png)

![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)
![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)